Bienvenue dans la boutique en ligne BenchChem!

Tiratricol sodium

MCT8 deficiency Thyroid hormone transport Allan-Herndon-Dudley syndrome

Tiratricol sodium (3,3′,5‑triiodothyroacetic acid sodium salt, TRIAC) is a physiologically occurring metabolite and structural analogue of the active thyroid hormone triiodothyronine (T3). It functions as a potent agonist at both nuclear thyroid hormone receptor isoforms, TRα and TRβ, with a binding profile that distinguishes it from the native hormones T3 and thyroxine (T4).

Molecular Formula C14H8I3NaO4
Molecular Weight 643.91 g/mol
CAS No. 1477-04-9
Cat. No. B074279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiratricol sodium
CAS1477-04-9
Molecular FormulaC14H8I3NaO4
Molecular Weight643.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+]
InChIInChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1
InChIKeyBBBAIWCYEJXUMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiratricol Sodium (CAS 1477-04-9): A Differentiated Thyroid Hormone Analogue for MCT8-Independent Research and Clinical Procurement


Tiratricol sodium (3,3′,5‑triiodothyroacetic acid sodium salt, TRIAC) is a physiologically occurring metabolite and structural analogue of the active thyroid hormone triiodothyronine (T3). It functions as a potent agonist at both nuclear thyroid hormone receptor isoforms, TRα and TRβ, with a binding profile that distinguishes it from the native hormones T3 and thyroxine (T4) [1]. Unlike T3 and T4, tiratricol traverses the plasma membrane independently of the monocarboxylate transporter 8 (MCT8), a property that underpins its first global regulatory approval in February 2025 for peripheral thyrotoxicosis in MCT8 deficiency (Allan‑Herndon‑Dudley syndrome) [2]. The sodium salt form (molecular weight 643.91 g/mol) provides enhanced aqueous handling relative to the free acid, facilitating formulation and analytical workflows [3].

Why Tiratricol Sodium Cannot Be Interchanged with Generic Thyroid Hormones: Mechanistic and Pharmacodynamic Divergence


Although tiratricol sodium belongs to the thyroid hormone analogue class alongside liothyronine (T3), levothyroxine (T4), and synthetic agonists such as sobetirome (GC‑1) and eprotirome (KB2115), its combination of MCT8‑independent cellular entry, a distinct TRβ‑preferential binding signature, and tissue‑specific thyromimetic amplification renders simple interchange scientifically unsound. Generic T3 and T4 absolutely require functional MCT8 for cellular uptake in critical tissues including the brain, liver, and skeletal muscle [1]. Tiratricol bypasses this transporter, delivering thyroid hormone receptor activation even in MCT8‑deficient cellular backgrounds [2]. Furthermore, the compound displays a receptor‑activation profile that is both qualitatively and quantitatively distinct from T3, with relative TRβ‑over‑TRα selectivity that is absent in the native hormone [3]. These differences translate into divergent in‑vivo pharmacodynamic outcomes—most notably augmented hepatic and skeletal responses relative to levothyroxine—that cannot be replicated by simple dose adjustment of generic thyroid hormones [4].

Quantitative Evidence Differentiating Tiratricol Sodium from Thyroid Hormone Comparators


MCT8-Independent Cellular Uptake: Tiratricol vs. T3 and T4 in MCT8-Deficient Fibroblasts

Tiratricol enters cells through an MCT8‑independent mechanism, whereas T3 and T4 require functional MCT8 for transmembrane transport. In fibroblasts derived from MCT8‑deficient patients, T3 uptake was significantly impaired compared with healthy controls, while tiratricol (TA3) uptake was indistinguishable between patient and control fibroblasts [1]. In transfected cell systems, tiratricol displayed no significant transport via MCT8, confirming its independence from this transporter [1]. This transport mechanism bypasses the fundamental molecular defect in MCT8 deficiency and constitutes the basis for the EMA approval of tiratricol (Emcitate®) as the first and only therapy for this disorder [2].

MCT8 deficiency Thyroid hormone transport Allan-Herndon-Dudley syndrome

Augmented Hepatic Thyromimetic Potency: Tiratricol vs. Levothyroxine on Serum Cholesterol and SHBG

In a randomized, blinded clinical trial in athyreotic patients, tiratricol (24 µg/kg twice daily) was directly compared with levothyroxine (L‑T4, 1.9 µg/kg daily) under conditions of equivalent TSH suppression (TSH < 0.1 mU/L). Plasma total cholesterol declined 13 ± 4% in the tiratricol group versus 2 ± 2% in the L‑T4 group (P = 0.015). Low‑density lipoprotein (LDL) cholesterol declined 23 ± 6% with tiratricol versus 5 ± 3% with L‑T4 (P = 0.0066). Serum sex hormone‑binding globulin (SHBG), a hepatic‑responsiveness marker, increased 55 ± 13% with tiratricol compared with a 1.7 ± 4% decline with L‑T4 (P = 0.0006) [1]. Cardiovascular parameters (resting metabolic rate, heart rate) did not differ significantly between groups, indicating tissue‑selective amplification rather than global thyrotoxicosis.

Lipid metabolism Hepatic thyromimetic Thyroid hormone analogue

TRβ‑Preferential Binding Affinity: Tiratricol vs. Triiodothyronine (T3)

Competitive binding assays demonstrate that tiratricol (Triac) binds to TRβ1 with 2.7‑fold higher affinity than T3, while both compounds exhibit equivalent affinity for TRα1 [1]. A subsequent crystallographic and functional study confirmed that tiratricol displays a 2‑ to 3‑fold lower EC50 for TRβ1‑mediated transcriptional activation relative to TRα1, a selectivity not observed with T3 [2]. In broader comparison, synthetic TRβ‑selective agonists achieve higher selectivity ratios (sobetirome ~10‑fold, eprotirome ~22‑fold), but tiratricol remains the only endogenous ligand exhibiting measurable TRβ preference while retaining full TRα agonist activity [3]. This balanced partial selectivity is physiologically relevant: TRβ predominates in the liver and pituitary, while TRα mediates cardiac chronotropic and inotropic effects.

Nuclear receptor TRβ selectivity Thyroid hormone receptor

Pharmacokinetic Differentiation: Shorter Half‑Life and Defined Oral Bioavailability vs. Liothyronine (T3)

Tiratricol exhibits an oral bioavailability of 67 ± 6% with a median tmax of 0.5 hours and a terminal elimination half‑life of approximately 13–14 hours following single oral doses of 350–1050 µg in healthy volunteers [1][2]. In contrast, liothyronine (T3) displays near‑complete oral absorption (~95% in 4 hours) and a substantially longer biological half‑life of approximately 2.5 days (60 hours) [3]. The shorter half‑life of tiratricol enables more rapid attainment of steady state and faster washout—clinically relevant for titratable thyromimetic protocols and for experimental designs requiring reversible thyroid hormone receptor activation. The 67% bioavailability is well‑characterized and formulation‑consistent, whereas T3 absorption is influenced by gastrointestinal conditions and formulation variability [3].

Pharmacokinetics Half-life Oral bioavailability

Regulatory Exclusivity: EMA‑Approved Orphan Indication Not Shared by Any Other Thyroid Hormone Analogue

Tiratricol sodium (Emcitate®) received marketing authorization from the European Medicines Agency on 12 February 2025 for the treatment of peripheral thyrotoxicosis in patients with monocarboxylate transporter 8 (MCT8) deficiency from birth [1]. It holds Orphan Drug Designation in both the EU and the United States, conferring 10 and 7 years of market exclusivity respectively [2]. No other thyroid hormone analogue—including liothyronine, levothyroxine, DITPA, sobetirome, or eprotirome—has been approved for this indication. DITPA was investigated for heart failure but did not achieve regulatory approval due to adverse skeletal effects and high dropout rates in clinical trials [3]. Sobetirome and eprotirome have been studied for dyslipidemia but lack any approved indication for MCT8 deficiency [4].

Orphan drug designation Regulatory approval MCT8 deficiency

Optimal Research and Procurement Scenarios for Tiratricol Sodium (CAS 1477-04-9)


MCT8 Deficiency Disease Modeling and Pharmacological Rescue Studies

Tiratricol sodium is the requisite tool compound for any in‑vitro or in‑vivo model of MCT8 deficiency (Allan‑Herndon‑Dudley syndrome). Its MCT8‑independent cellular entry enables thyroid hormone receptor activation in cell types—including neurons and hepatocytes—that are inaccessible to T3 and T4 when MCT8 is mutated or absent [1]. Mct8‑knockout mouse studies have demonstrated that tiratricol normalizes serum T3 levels, suppresses TSH, and restores cerebellar Purkinje cell dendritogenesis and cortical myelination . For laboratories establishing MCT8‑deficient patient‑derived fibroblast or iPSC‑derived neuronal cultures, tiratricol sodium is the only ligand capable of eliciting physiological thyroid hormone signalling; substitution with T3 or T4 produces false‑negative results due to transport blockade [1].

Liver‑Selective Thyromimetic and Lipid‑Lowering Pharmacology

The augmented hepatic thyromimetic profile of tiratricol sodium—demonstrated by 23% LDL cholesterol reduction and 55% SHBG elevation versus minimal changes with levothyroxine—makes it the compound of choice for studies of liver‑selective thyroid hormone action [2]. This differential is not achievable through T3 or T4 dose escalation, which would produce undesirable cardiac chronotropic effects before matching tiratricol's hepatic potency. Investigators studying TRβ‑mediated regulation of CYP7A1 (cholesterol 7α‑hydroxylase), LDL receptor expression, or de-novo lipogenesis pathways should procure tiratricol sodium for its superior window between hepatic efficacy and cardiac liability relative to both levothyroxine and liothyronine [2].

TRβ Isoform‑Selectivity Structure‑Activity Relationship (SAR) Programs

As the only endogenous thyroid hormone metabolite exhibiting measurable TRβ preference (2.7‑fold over T3 for TRβ1 binding, with intact TRα affinity), tiratricol sodium serves as a privileged starting scaffold for medicinal chemistry campaigns targeting isoform‑selective thyromimetics [3][4]. Its crystallographically resolved binding mode—involving an entropy‑driven selectivity mechanism mediated by a single amino acid difference (Ser277 in TRα vs. Asn331 in TRβ)—provides a rational structural basis for derivative design [4]. For academic and industrial groups developing next‑generation TRβ agonists for metabolic dysfunction‑associated steatohepatitis (MASH) or hypercholesterolemia, tiratricol sodium offers a natural‑ligand template with validated TRβ bias that synthetic leads such as sobetirome and eprotirome cannot provide as endogenous reference compounds [5].

Analytical Reference Standard and Quality Control for Thyroid Hormone Quantification

Tiratricol sodium (CAS 1477-04-9) is commercially available at HPLC purities of ≥99.73% with NMR structural confirmation, making it suitable as a certified reference standard for LC‑MS/MS and HPLC‑UV quantification of thyroid hormone analogues in biological matrices . Its distinct chromatographic retention, mass spectral fragmentation pattern, and sodium‑salt stoichiometry (C14H8I3NaO4, exact mass 643.7454 Da) enable unambiguous differentiation from T3 (651.79 Da), T4 (776.87 Da), and DITPA (526.02 Da) in multiplexed analytical panels. Regulatory pharmacokinetic studies of tiratricol itself require the sodium salt as the primary reference material for bioanalytical method validation, given the EMA‑approved drug product (Emcitate®) employs this specific salt form [6].

Quote Request

Request a Quote for Tiratricol sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.